

A Technical Guide to Boc-DL-Phenylglycine in Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-DL-Phg-OH*

Cat. No.: *B2609403*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-DL-phenylglycine (**Boc-DL-Phg-OH**), a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug development. Its unique phenyl side chain offers a valuable building block for creating peptidomimetics and other peptide-based therapeutics with modified properties.

Core Compound Data: Boc-DL-Phg-OH

Boc-DL-Phg-OH is a synthetic amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is fundamental for its application in stepwise solid-phase peptide synthesis (SPPS).

Parameter	Value	References
CAS Number	3601-66-9	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[2]
Molecular Weight	251.28 g/mol	[2]
Synonyms	N-Boc-DL-phenylglycine, N-tert-Butoxycarbonyl-DL-phenylglycine, 2-[(tert-Butoxycarbonyl)amino]-2-phenylacetic Acid	[1]
Appearance	White to light yellow powder or crystal	[1]
Purity	Typically >98.0% (HPLC)	

Applications in Drug Discovery and Development

Boc-DL-Phg-OH serves as a key building block in the synthesis of peptides, particularly in the development of novel therapeutics. The incorporation of unnatural amino acids like phenylglycine into peptide sequences is a powerful strategy for modulating pharmacological properties. The phenylglycine moiety can influence the conformational properties of the peptide, enhance its proteolytic stability, and provide a hydrophobic side chain for interactions with biological targets.

The use of the DL-racemic mixture can be a pragmatic approach in peptide synthesis. Phenylglycine residues are known to be susceptible to racemization during synthesis, particularly under the basic conditions used in the alternative Fmoc-based SPPS. By starting with the racemate in a robust Boc-SPPS protocol, this issue can be circumvented when the stereochemistry at this specific position is not critical for the peptide's activity.

Experimental Protocol: Incorporation of Boc-DL-Phg-OH via Boc-SPPS

The following is a generalized protocol for the incorporation of a **Boc-DL-Phg-OH** residue into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS). This process involves a repeated cycle of deprotection, neutralization, and coupling.

Materials and Reagents:

- Merrifield or PAM resin pre-loaded with the C-terminal amino acid
- **Boc-DL-Phg-OH**
- Other required Boc-protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- Peptide synthesis vessel
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- Cold diethyl ether

Procedure:

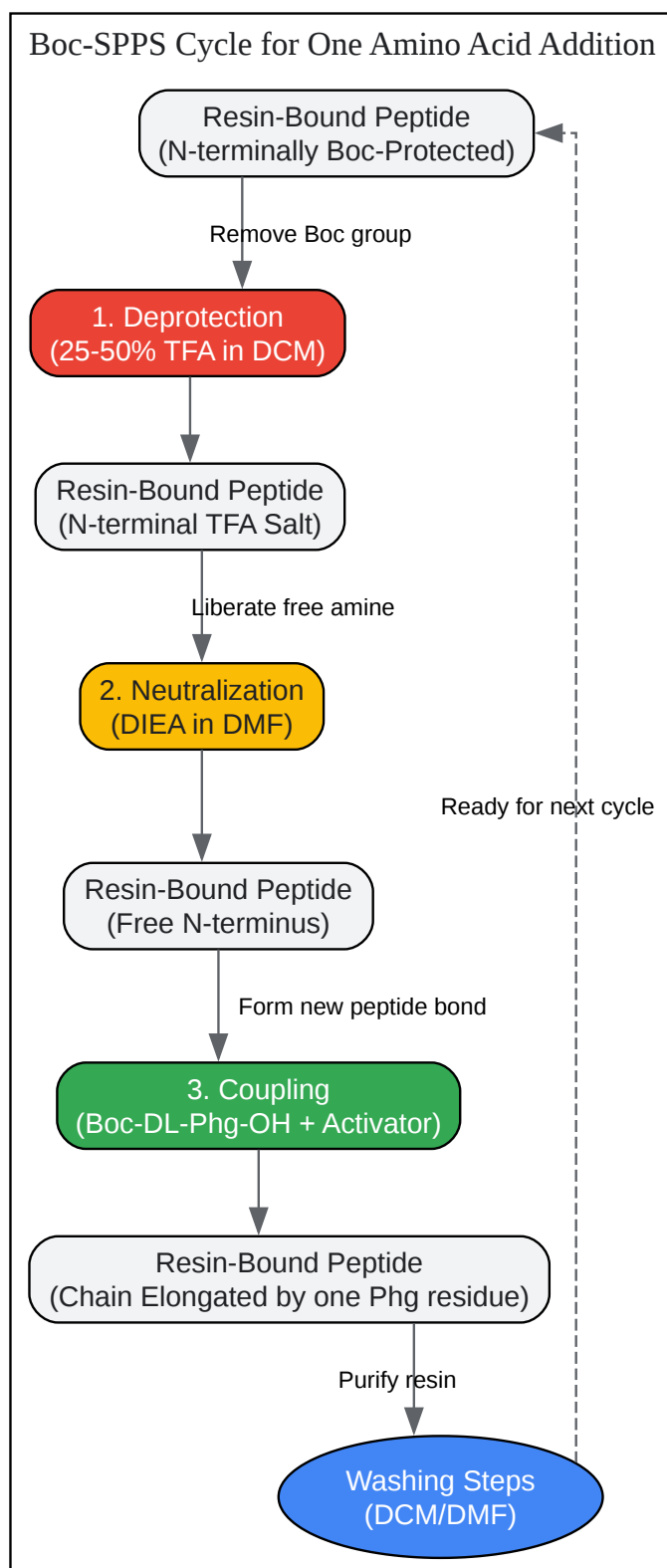
- Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel for 30-60 minutes.
- Boc Deprotection:
 - Drain the DCM.

- Add a solution of 25-50% TFA in DCM to the resin.
- Agitate for 5 minutes (pre-wash), drain, and add fresh deprotection solution.
- Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.
- Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.
- Neutralization:
 - Add a solution of 5-10% DIEA in DMF to the resin to neutralize the protonated N-terminus (trifluoroacetate salt).
 - Agitate for 5-10 minutes.
 - Repeat the neutralization step.
 - Wash the resin thoroughly with DMF (5x) to remove excess base.
- Coupling of **Boc-DL-Phg-OH**:
 - In a separate vial, dissolve **Boc-DL-Phg-OH** (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 eq.) in DMF.
 - Add DIEA (6 eq.) to this solution to activate the amino acid.
 - Add the activated amino acid solution to the neutralized resin.
 - Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.
 - Monitor the reaction for completion using a qualitative test (e.g., Kaiser test, which will be negative if the coupling is complete).
- Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

- Final Cleavage and Deprotection:
 - Once the synthesis is complete, dry the peptide-resin under vacuum.
 - Transfer the resin to a specialized apparatus for cleavage with a strong acid like anhydrous HF or TFMSA. This step removes the side-chain protecting groups and cleaves the peptide from the resin support.
 - Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety precautions.
 - Precipitate the crude peptide by adding it to cold diethyl ether.
 - Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Elongation

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc chemistry for the incorporation of a single amino acid residue, such as **Boc-DL-Phg-OH**.



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Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

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